molecular formula C15H16N2S B3022323 1-[(4-Methylphenyl)methyl]-3-phenylthiourea CAS No. 35305-48-7

1-[(4-Methylphenyl)methyl]-3-phenylthiourea

Cat. No.: B3022323
CAS No.: 35305-48-7
M. Wt: 256.4 g/mol
InChI Key: YDKMUNICSUMECU-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3-phenylthiourea is an organic compound with the molecular formula C15H16N2S. It is a thiourea derivative, characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea typically involves the reaction of 4-methylbenzyl chloride with phenylthiourea in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Methylbenzyl chloride+PhenylthioureaThis compound\text{4-Methylbenzyl chloride} + \text{Phenylthiourea} \rightarrow \text{this compound} 4-Methylbenzyl chloride+Phenylthiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial solvents and reagents are used, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable antimicrobial and anticancer properties. Research has indicated that thioureas can inhibit specific enzymes linked to cancer proliferation and microbial growth. For instance, studies have shown that derivatives of thioureas possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

1-[(4-Methylphenyl)methyl]-3-phenylthiourea has been investigated for its ability to act as an enzyme inhibitor. This property is crucial in drug design as it can block the active sites of enzymes involved in disease processes. The mechanism often involves binding to the enzyme's active site, preventing substrate interaction .

Recent studies have focused on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. For example, its binding affinity to certain receptors can help elucidate pathways involved in disease mechanisms .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiourea compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups could enhance antimicrobial potency .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. The presence of the methyl group on the phenyl ring appears to play a critical role in enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-methylphenyl)thiourea: Similar structure but different substitution pattern.

    1-(4-Methylphenyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom in place of one of the phenyl groups.

    1-(4-Methylphenyl)-3-(4-nitrophenyl)thiourea: Contains a nitro group instead of a phenyl group.

Uniqueness

1-[(4-Methylphenyl)methyl]-3-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-[(4-Methylphenyl)methyl]-3-phenylthiourea is an organic compound belonging to the thiourea class, characterized by its significant biological activities. This compound, with the molecular formula C₁₅H₁₆N₂S, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The structure of this compound features:

  • Thiourea Group : A sulfur-containing functional group that enhances biological activity.
  • Substituents : A para-methylphenyl group and a phenyl group, which influence its reactivity and interaction with biological targets.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that thioureas, including this compound, possess antimicrobial properties. They have been shown to exhibit both antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound has been linked to the inhibition of key enzymes involved in nucleic acid synthesis. This action is particularly relevant in cancer therapy, where targeting DNA synthesis can lead to reduced tumor growth. The inhibition of nucleoside kinase and thymidylate synthetase has been reported as a mechanism for its anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. The proposed mechanisms include:

  • Nucleophilic Substitution Reactions : The thiourea moiety can participate in nucleophilic substitutions that modify enzyme activity.
  • Binding Affinity : The structural features allow for effective binding to target proteins or enzymes, leading to inhibition of their functions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : In a study evaluating its effects on MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines, the compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like etoposide .
  • Antimicrobial Testing : Various assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar thioureas:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-3-methylthioureaStructureContains a chlorine substituent enhancing reactivity
1-(3-Nitrophenyl)-3-methylthioureaStructureExhibits strong antibacterial activity due to nitro group
1-(Phenyl)-3-(furan-2-ylmethyl)thioureaStructureIncorporates a furan ring enhancing biological activity

The presence of specific substituents in these compounds influences their reactivity and biological effectiveness, emphasizing the importance of structural modifications in drug design.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMUNICSUMECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391137
Record name 1-[(4-methylphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35305-48-7
Record name NSC158825
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-methylphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHYLBENZYL)-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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